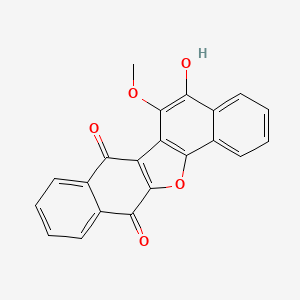
Balsaminone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Balsaminone A is a natural product found in Impatiens balsamina with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Balsaminone A
The synthesis of this compound has been the subject of several studies, highlighting different methodologies to achieve this compound efficiently. Key synthetic pathways include:
- Base-Induced Coupling : The synthesis often starts with the coupling of 4-methoxy-1-naphthol and 2,3-dichloro-1,4-naphthoquinone, leading to the formation of a dinaphthofuran core. This method has been reported to yield this compound in moderate yields (20-27%) through an eight-step process that includes light-mediated cyclization and ortho formylation steps .
- Biomimetic Synthesis : Another innovative approach involves oxidative dimerization of 1,2,4-trimethoxynaphthalene, utilizing reagents such as CAN (Cerium Ammonium Nitrate) or PIDA (Phenyliodine(III) diacetate) under anhydrous conditions. This method has shown promising results with yields ranging from 7-8% over three steps .
Biological Activities
This compound exhibits significant biological activities that make it a compound of interest in medicinal research:
Anticancer Properties
This compound has been investigated for its cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : Studies have demonstrated that derivatives of this compound show cytotoxicity against cancer cell lines such as A549 (lung cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer). These findings suggest its potential role as an anticancer agent .
Antiviral Activity
Recent research has indicated that this compound may possess antiviral properties:
- Molecular Docking Studies : In silico studies have shown that this compound binds effectively to viral proteins associated with COVID-19, demonstrating strong binding affinity and conformational stability during molecular dynamics simulations. This suggests its potential as a candidate for antiviral drug development .
Pharmacological Applications
The pharmacological applications of this compound extend beyond anticancer and antiviral activities:
- Antioxidant Effects : Research indicates that extracts containing this compound exhibit significant antioxidant activity, which is crucial for combating oxidative stress-related diseases .
- Wound Healing : Preliminary studies suggest that formulations incorporating this compound may enhance wound healing processes due to its bioactive properties .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound derivatives involved treating various cancer cell lines with different concentrations of the compound. The results indicated dose-dependent cytotoxicity, with the most significant effects observed in HeLa cells. The study concluded that further exploration into the mechanism of action could provide insights into its potential therapeutic uses in oncology.
Case Study 2: Antiviral Potential
In a recent investigation into potential antiviral agents against COVID-19, this compound was identified among several phytocompounds showing promising binding interactions with viral proteins. The study emphasized the need for further experimental validation to confirm its efficacy as an antiviral treatment.
Eigenschaften
Molekularformel |
C21H12O5 |
|---|---|
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
20-hydroxy-21-methoxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione |
InChI |
InChI=1S/C21H12O5/c1-25-20-15-14-16(22)10-6-2-3-7-11(10)18(24)21(14)26-19(15)13-9-5-4-8-12(13)17(20)23/h2-9,23H,1H3 |
InChI-Schlüssel |
JQFHQCMGGLBEJC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O |
Synonyme |
5-hydroxy-6-methoxy-dinaphtho(1,2-b-2',3'-d)furan-7,12-dione balsaminone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















